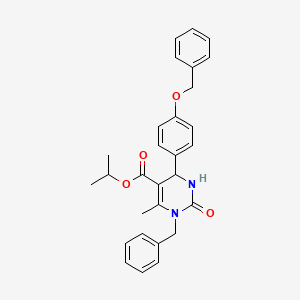

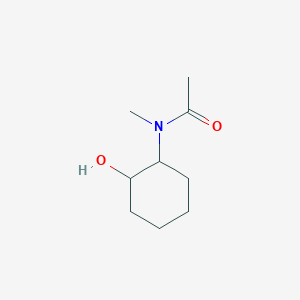

N-(2-hydroxycyclohexyl)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

Again, without more specific information or a structural diagram, it’s difficult to provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxycyclohexyl)-N-methylacetamide” are not clear from the available information .Applications De Recherche Scientifique

Analytical Characterizations and Syntheses

N-(2-hydroxycyclohexyl)-N-methylacetamide, as part of the broader category of N-alkyl-arylcyclohexylamines, has been studied for its chemical properties and potential as a research chemical. Syntheses of various N-alkyl derivatives of arylcyclohexylamines, including N-methyl derivatives, have been described, providing analytical characterizations through multiple spectroscopic methods. These studies aid in the identification of emerging substances of abuse, offering insight into their chemical structure and properties (Wallach et al., 2016).

Mechanism of Hydrolysis

Research into N-methylacetamide (NMA) has shed light on the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water, revealing the pH-dependent nature of these reactions. This research provides fundamental insights into the chemical behavior of N-substituted amides under various conditions, which is crucial for understanding the stability and reactivity of compounds like N-(2-hydroxycyclohexyl)-N-methylacetamide (Duan, Dai, & Savage, 2010).

Spectroscopic Studies

Spectroscopic studies have explored the IR spectrum contributions of amide bands in N-methylacetamide, shedding light on the structural dynamics of such compounds. This research is pivotal for understanding the molecular vibrations and interactions in N-substituted amides, which can inform the development of new materials and drugs (Ji et al., 2020).

Solvolysis Reactions

The solvolysis of specific cyclohexyl derivatives in N-methylacetamide has been studied, highlighting the solvent's role in such reactions. These findings contribute to our understanding of solvolysis mechanisms in amide solvents, which is crucial for synthesizing and modifying pharmaceutical compounds and research chemicals (Saito et al., 1973).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups, using compounds like N-(2-hydroxyphenyl)acetamide as intermediates, has been optimized using immobilized lipase. This process highlights the importance of selective acetylation in synthesizing compounds with specific functional groups, which is vital for creating targeted molecules in drug development and biochemical research (Magadum & Yadav, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h8-9,12H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSAEKRJIQILBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclohexyl)-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)

![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2766801.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2766813.png)

![4-[3-(8-Methyl-1,8-diazaspiro[4.5]decan-1-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2766816.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2766817.png)